![molecular formula C13H13N5OS B2595340 (4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2059520-82-8](/img/structure/B2595340.png)
(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a cycloheptapyrimidine ring, which is a type of polycyclic aromatic compound. These types of compounds often have interesting chemical properties and can be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring would likely contribute to the compound’s polarity and could potentially participate in hydrogen bonding . The cycloheptapyrimidine ring could potentially contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structural components. For example, the presence of the thiadiazole ring could contribute to the compound’s polarity and solubility . The cycloheptapyrimidine ring could potentially contribute to the compound’s stability and aromaticity .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential antimicrobial effects, particularly against Gram-positive bacteria . The structure of the compound suggests that it could interfere with bacterial cell wall synthesis or protein production, making it a candidate for treating bacterial infections.
Antibiotic Resistance
Due to the rise of antibiotic-resistant strains of bacteria, there is a need for new antibiotics with novel mechanisms of action. The compound’s unique structure could provide a new pathway for combating antibiotic resistance .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives. These derivatives can be designed to enhance certain properties, such as solubility, stability, or biological activity, which could be beneficial in drug development .
Lipophilicity Studies
Lipophilicity is a key factor in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s lipophilicity has been evaluated, which is crucial for its potential as a pharmaceutical agent .
Anti-Inflammatory Properties
Derivatives of thiadiazole, a component of the compound, are known to exhibit anti-inflammatory properties. This suggests that the compound could be explored for its potential use in treating inflammatory diseases .
Antidepressant Activity
Thiadiazole derivatives have also been associated with antidepressant activity. The compound could be investigated for its efficacy in animal models of depression, such as the forced swim test .
将来の方向性
特性
IUPAC Name |
(4-methylthiadiazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-12(20-17-16-7)13(19)18-8-2-3-11(18)9-5-14-6-15-10(9)4-8/h5-6,8,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBQPHUJANQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-pyrazol-1-ylbenzamide](/img/structure/B2595257.png)
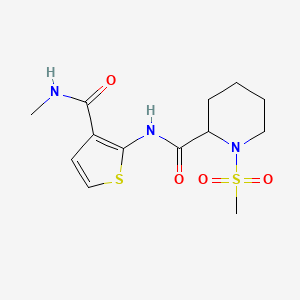
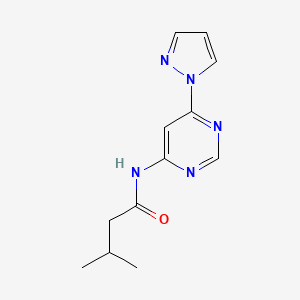
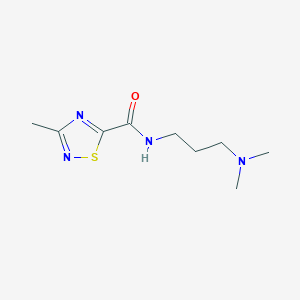
![Methyl 1-[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate](/img/structure/B2595263.png)
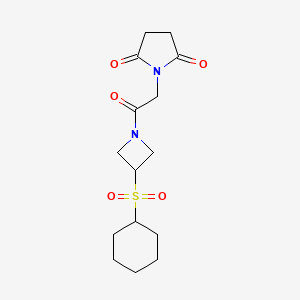
![N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2595266.png)

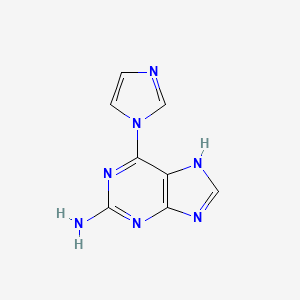

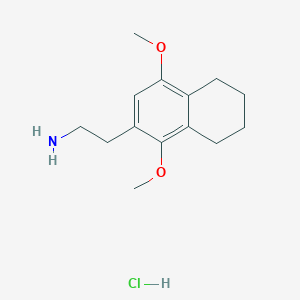
![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2595275.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)
